molecular formula C13H12N2O4 B5518111 N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5518111
M. Wt: 260.24 g/mol
InChI Key: YVPBBDGTHJVCGY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of amides It features a furan ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring and benzamide moiety may also contribute to its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide moiety, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications.

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process including the formation of the furan moiety and subsequent nitration and amide formation. The general reaction can be summarized as follows:

  • Formation of furan derivative : The furan ring is synthesized from appropriate precursors through cyclization reactions.
  • Nitration : The methyl group on the benzene ring is then nitrated to introduce the nitro group at the para position.
  • Amidation : Finally, the furan derivative is reacted with 3-methyl-4-nitrobenzoic acid or its derivatives to yield this compound.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA through reduction processes that generate toxic intermediates. Research indicates that this compound may function similarly to established nitro drugs like metronidazole, which are effective against anaerobic bacteria and protozoa by forming radical species that damage nucleic acids .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundMIC (μg/mL)Target Microorganism
This compoundTBDTBD
Metronidazole8Trichomonas vaginalis
Chloramphenicol16Escherichia coli

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Nitro compounds often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies suggest that this compound can inhibit COX-2 and inducible nitric oxide synthase (iNOS), thereby reducing pro-inflammatory cytokine production .

Table 2: Inhibitory Effects on Inflammatory Markers

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Aspirin0.5COX-1
Ibuprofen1COX-1

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various nitro compounds, this compound was tested against several strains of bacteria. The results indicated a promising MIC value comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound in a murine model of inflammation. The compound demonstrated a significant reduction in edema and inflammatory cytokine levels, indicating its effectiveness in modulating inflammatory pathways.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPBBDGTHJVCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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